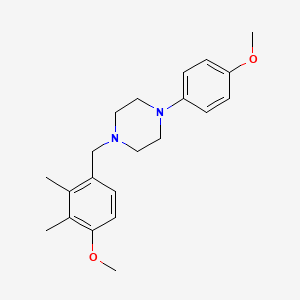
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve its interaction with various neurotransmitter systems in the brain. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression, respectively. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to inhibit the reuptake of norepinephrine, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to modulate the activity of various neurotransmitter systems in the brain, which may contribute to its therapeutic effects. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to increase the release of dopamine and serotonin in certain brain regions, which may be beneficial in the treatment of schizophrenia and depression, respectively. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is important for the survival and growth of neurons, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high purity, well-defined chemical structure, and availability from commercial sources. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, caution should be taken when handling and administering 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to investigate the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the molecular mechanisms underlying the therapeutic effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine, which may provide insights into the development of new treatments for these disorders. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in order to maximize its therapeutic potential while minimizing its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 1-(4-methoxy-2,3-dimethylbenzyl)chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been reported in several scientific journals, and the purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. In preclinical studies, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects, which are mediated through its interaction with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-17(2)21(25-4)10-5-18(16)15-22-11-13-23(14-12-22)19-6-8-20(24-3)9-7-19/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHZHNIFTZJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263483 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)


![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
